
Methyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate, also known as MPMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. MPMP is a pyrrolidine derivative that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of Methyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate involves its interaction with GABA receptors. This compound has been shown to bind to the benzodiazepine site on GABA receptors, which enhances the activity of the receptor. This results in an increase in the inhibitory effects of GABA on neuronal activity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA receptors, this compound has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. This may have potential applications in the treatment of cardiovascular diseases and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate in lab experiments is its specificity for GABA receptors. This allows researchers to study the effects of GABA modulation on neuronal activity without the confounding effects of other neurotransmitters. However, one of the limitations of using this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for further research on Methyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate. One area of study is in the development of new drugs that target GABA receptors for the treatment of anxiety disorders and epilepsy. Another area of study is in the development of new methods for synthesizing this compound and other pyrrolidine derivatives. Additionally, further research is needed to understand the long-term effects of this compound on neuronal activity and its potential applications in the treatment of other neurological and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. Its specificity for GABA receptors and its ability to modulate neuronal activity make it a promising candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other areas of study.
Synthesemethoden
The synthesis of Methyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate involves a series of reactions that result in the formation of the final product. The starting material for the synthesis is 1-methylpyrazole, which is reacted with ethyl chloroformate to form ethyl (1-methylpyrazol-4-yl)carbamate. This intermediate is then reacted with (S)-(-)-4-(tert-butyl)-2-oxazolidinone to form (S)-(-)-4-(tert-butyl)-2-(1-methylpyrazol-4-yl)oxazolidin-3-one. The final step involves the removal of the tert-butyl group using trifluoroacetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
Methyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate has been studied for its potential applications in various areas of scientific research. One of the main areas of study is in the field of neuroscience, where this compound has been shown to modulate the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. This compound has been shown to enhance the activity of GABA receptors, which may have potential therapeutic applications in the treatment of anxiety disorders and epilepsy.
Eigenschaften
IUPAC Name |
methyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-6-7(3-12-13)8-4-11-5-9(8)10(14)15-2/h3,6,8-9,11H,4-5H2,1-2H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJHNRJLGDGZJK-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CNC[C@H]2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)
![2-[(4-Methylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2535891.png)
![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)
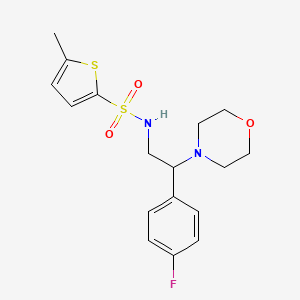
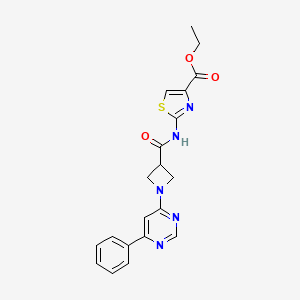

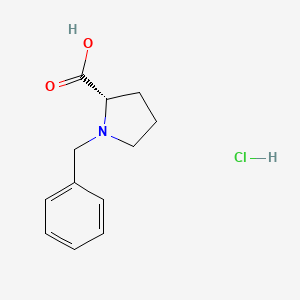
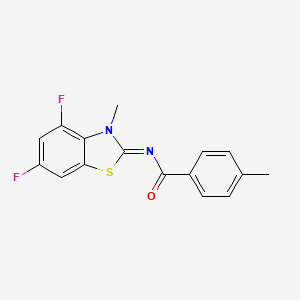
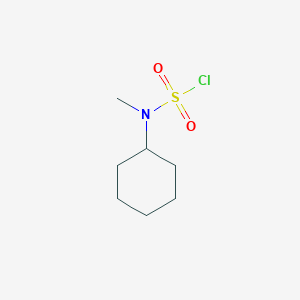
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)